{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone
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Overview
Description
3-BENZOYL-1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzoyl group, a chlorophenoxy group, and an indole moiety, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, including the formation of the indole core, the introduction of the benzoyl group, and the attachment of the chlorophenoxypropyl side chain. One common method involves the following steps:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Benzoyl Group: The indole core can be acylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Chlorophenoxypropyl Side Chain: This step involves the reaction of the benzoylated indole with 2-chlorophenoxypropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Benzyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-BENZOYL-1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-BENZOYL-1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzoyl and chlorophenoxy groups can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-(4-Chlorophenoxy)acetic acid: A herbicide with a similar chlorophenoxy group but different core structure.
Benzoyl peroxide: An oxidizing agent with a similar benzoyl group but different overall structure.
Uniqueness
3-BENZOYL-1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its multifunctional nature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H20ClNO2 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H20ClNO2/c25-21-12-5-7-14-23(21)28-16-8-15-26-17-20(19-11-4-6-13-22(19)26)24(27)18-9-2-1-3-10-18/h1-7,9-14,17H,8,15-16H2 |
InChI Key |
QFKBCLMSFDFCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
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